

Application Notes and Protocols for UAMC-3203 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the ferroptosis inhibitor **UAMC-3203** in mice, based on currently available preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies.

Overview of UAMC-3203

UAMC-3203 is a potent and soluble analogue of Ferrostatin-1 (Fer-1), designed to inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1] [2][3] It has demonstrated therapeutic potential in various murine models of disease, including multiorgan injury, spinal cord injury, and acetaminophen-induced liver toxicity.[1][2][4][5] Compared to its parent compound, **UAMC-3203** offers improved stability and solubility, making it a more suitable candidate for in vivo applications.[2]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of **UAMC-3203** in mice and rats.

Table 1: Reported Dosages of **UAMC-3203** in Mice

Dosage	Administrat ion Route	Vehicle	Mouse Model	Study Focus	Reference
15 mg/kg	Intraperitonea I (daily)	3% DMSO in normal saline	Spinal Cord Injury	Locomotor recovery and secondary damage	[2][4]
9.5 mg/kg	Intraperitonea I (pre- treatment)	Not specified	Acetaminoph en-induced liver injury	Hepatoprotec tion	[2][5]
10 mg/kg	Intravenous	Not specified	Pharmacokin etics	Bioavailability and clearance	[6]
10 mg/kg	Oral	Not specified	Pharmacokin etics	Bioavailability	[6]
Not Specified	Daily injection	Not specified	Multiorgan Injury	Toxicity assessment	[1][3]

Table 2: Pharmacokinetic Parameters of **UAMC-3203**

Species	Parameter	Value	Administration Route	Reference
Mice	Terminal half-life (t½)	~3-4 hours	Intravenous	[7]
Rats	Terminal half-life (t½)	~4-6 hours	Intravenous	[7]
Rats	Plasma Concentration	Below detection limit after 6 hours	Intravenous (5 mg/kg)	[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving **UAMC-3203** administration in mice.

Protocol for Spinal Cord Injury (SCI) Model

This protocol is based on studies investigating the neuroprotective effects of **UAMC-3203** in a murine model of SCI.[4]

Objective: To assess the efficacy of **UAMC-3203** in improving functional recovery and reducing secondary damage after spinal cord injury.

Materials:

- UAMC-3203-HCL (e.g., MedChem Express, HY-112909A)
- Dimethyl sulfoxide (DMSO)
- Normal saline (0.9% NaCl)
- Syringes and needles for intraperitoneal injection
- Animal model: Mice with induced spinal cord injury (e.g., 30 kdyne force)

Procedure:

- Preparation of UAMC-3203 Solution:
 - Dissolve UAMC-3203-HCL in a vehicle of 3% DMSO in normal saline to a final concentration that allows for the administration of 15 mg/kg body weight in a suitable injection volume.
- Animal Groups:
 - Randomly assign mice to a treatment group and a control (vehicle) group.
- Administration:
 - Treatment Group: Administer UAMC-3203 solution (15 mg/kg) via intraperitoneal injection daily.
 - Control Group: Administer an equal volume of the vehicle (3% DMSO in normal saline) via intraperitoneal injection daily.

- Treatment Duration:
 - Early (Acute) Treatment: 1-14 days post-SCI.
 - Delayed Treatment: 28-42 days post-SCI.
- Assessment:
 - Monitor and assess locomotor recovery at regular intervals.
 - Evaluate secondary damage through histological and molecular analyses of spinal cord tissue.

Protocol for Acetaminophen-Induced Liver Injury Model

This protocol is adapted from studies evaluating the hepatoprotective effects of **UAMC-3203**.[5]

Objective: To determine the protective effect of **UAMC-3203** against acetaminophen-induced acute liver injury.

Materials:

- UAMC-3203
- Acetaminophen (500 mg/kg)
- Vehicle for UAMC-3203
- Syringes and needles for administration
- · Animal model: Mice

Procedure:

- Animal Groups:
 - Divide mice into three groups:
 - Vehicle control

- Acetaminophen only
- UAMC-3203 + Acetaminophen
- Administration:
 - UAMC-3203 + Acetaminophen Group: Pre-treat mice with UAMC-3203 (9.5 mg/kg) one hour before acetaminophen administration.
 - Acetaminophen Only Group: Administer vehicle one hour before acetaminophen.
 - Induce liver injury by administering a single dose of acetaminophen (500 mg/kg).
- Sample Collection and Analysis:
 - Sacrifice mice at 2 and 6 hours post-acetaminophen overdose.
 - Collect blood samples to measure serum alanine aminotransferase (ALT) levels as a marker of liver injury.
 - Collect liver tissue for histological analysis to assess the extent of necrosis.

Visualizations

The following diagrams illustrate key concepts related to **UAMC-3203**'s mechanism of action and experimental application.

Intracellular UAMC-3203 **GSH** Iron Pool cofactor Cell Membrane PUFA-PLs GPX4 catalyzes inhibits inhibits substrate Lipid Peroxidation produces Lipid ROS Ferroptosis

Ferroptosis Signaling Pathway and UAMC-3203 Inhibition

Click to download full resolution via product page

Caption: **UAMC-3203** inhibits ferroptosis by suppressing lipid peroxidation.

Animal Model Selection UAMC-3203 Preparation Randomization **Treatment Group Control Group** Administration Monitoring & Assessment

General Experimental Workflow for UAMC-3203 In Vivo Studies

Click to download full resolution via product page

Data Analysis

Caption: A generalized workflow for conducting in vivo studies with **UAMC-3203**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis inhibitor improves outcome after early and delayed treatment in mild spinal cord injury PMC [pmc.ncbi.nlm.nih.gov]
- 5. UAMC-3203 lessens acetaminophen-induced liver toxicity, study suggests | BioWorld [bioworld.com]
- 6. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 7. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death -PMC [pmc.ncbi.nlm.nih.gov]
- 8. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UAMC-3203 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586071#uamc-3203-dosage-and-administration-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com